molecular formula C11H8O3 B7782708 (2E)-1,3-bis(furan-2-yl)prop-2-en-1-one CAS No. 3988-76-9

(2E)-1,3-bis(furan-2-yl)prop-2-en-1-one

Cat. No. B7782708
CAS RN: 3988-76-9
M. Wt: 188.18 g/mol
InChI Key: CJSUJEFIWCHVLJ-AATRIKPKSA-N
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Description

“(2E)-1,3-bis(furan-2-yl)prop-2-en-1-one” is a compound that has been synthesized and evaluated for its mushroom tyrosinase inhibitory activity . It is part of a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives .


Synthesis Analysis

For the synthesis of (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives, 2-acetylfuran was reacted with the appropriate substituted benzaldehydes under acidic conditions using 1-M HCl acetic acid solution .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of furan-2-yl-substituted benzaldehyde analogs . The structures of the final products were confirmed by HR-ESI-MS, C-NMR spectral data .


Chemical Reactions Analysis

The compound shows mixed-type inhibition against tyrosinase . The intersections of the lines from the slope and intercept with the X-axis showed values when -DOPA were used as the substrates .

Mechanism of Action

Molecular docking results indicated that the compound can bind to the catalytic and allosteric sites 1 and 2 of tyrosinase to inhibit enzyme activity . The computational molecular dynamics analysis further revealed that the compound interacted with two residues in the tyrosinase active site pocket, such as ASN260 and MET280 .

properties

IUPAC Name

(E)-1,3-bis(furan-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSUJEFIWCHVLJ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20876663
Record name 2-PROPEN-1-ONE, 1,3-BIS(2-FURANYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20876663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1,3-bis(furan-2-yl)prop-2-en-1-one

CAS RN

3988-76-9
Record name MLS002638597
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-PROPEN-1-ONE, 1,3-BIS(2-FURANYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20876663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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